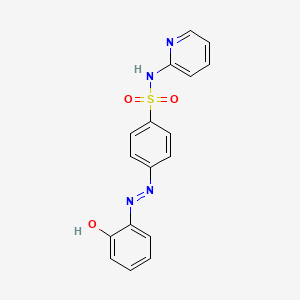

4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide

描述

Historical Evolution of Sulfonamide-Based Pharmacophores

The sulfonamide group (-SO$$2$$NH$$2$$) emerged as a cornerstone of antimicrobial therapy following Gerhard Domagk’s 1932 discovery of Prontosil, the first synthetic sulfonamide prodrug. Hydrolyzed in vivo to sulfanilamide, Prontosil inhibited bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. This mechanism, which exploits structural mimicry of p-aminobenzoic acid (PABA), established sulfonamides as bacteriostatic agents. Early derivatives like sulfapyridine (1937) and sulfathiazole (1939) expanded therapeutic applications to pneumonia and meningitis, driven by modifications to the sulfonamide’s aryl backbone.

Modern pharmacophore models leverage sulfonamides’ hydrogen-bonding capacity and aromatic stacking properties. For 5-HT$$_7$$ receptor antagonists, the sulfonamide oxygen atoms act as hydrogen bond acceptors (HBAs), while the aryl ring engages in π-π interactions. Comparative studies show that substituting the sulfonamide nitrogen with pyridine (as in 4-(2-(2-hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide) enhances target selectivity by introducing additional HBA and hydrophobic regions.

Table 1: Key milestones in sulfonamide pharmacophore development

| Year | Advancement | Impact |

|---|---|---|

| 1932 | Prontosil discovery | First synthetic antibacterial agent |

| 1935 | Sulfanilamide isolation | Established DHPS inhibition mechanism |

| 1937 | Sulfapyridine synthesis | Expanded spectrum to Gram-positive pathogens |

| 2023 | Hybrid azo-sulfonamide designs | Enabled multitarget engagement |

Role of Azo Linkages in Bioactive Molecule Design

Azo groups (-N=N-) introduce conformational rigidity and extended π-conjugation, facilitating charge transfer transitions that are exploitable in photodynamic therapy and biosensing. In this compound, the diazenyl bridge between the hydroxyphenyl and benzenesulfonamide moieties enables planar alignment, optimizing interactions with hydrophobic receptor pockets.

The hydroxyphenylazo component also serves as a pH-sensitive switch, with protonation at the hydroxyl group altering electron density across the conjugated system. This property is critical for tumor-selective drug activation, as demonstrated in recent chromene-azo-sulfonamide hybrids targeting acidic microenvironments.

Table 2: Functional attributes of azo linkages in drug design

| Property | Effect on Bioactivity | Example Application |

|---|---|---|

| Conjugation extension | Enhances π-stacking with aromatic residues | EGFR kinase inhibition |

| Tautomeric shifting | Enables pH-dependent binding | Tumor-selective cytotoxicity |

| Stereoelectronic tuning | Modulates redox potential | Antiparasitic agent activation |

Synthetic routes to azo-sulfonamides typically involve diazotization of an aniline derivative followed by coupling with a sulfonamide-containing phenol. For this compound, the process begins with nitration of benzene to nitrobenzene, reduction to aniline, and subsequent acetylation to form 4-acetamidobenzenesulfonyl chloride. Reaction with 2-aminopyridine yields the sulfonamide intermediate, which undergoes diazo coupling with 2-hydroxyphenyl diazonium salt to produce the final hybrid.

Figure 1: Synthesis pathway for this compound

- Nitration of benzene → Nitrobenzene

- Reduction (Sn/HCl) → Aniline

- Acetylation → 4-Acetamidobenzenesulfonyl chloride

- Ammonolysis → 4-Aminobenzenesulfonamide

- Coupling with 2-aminopyridine → N-(pyridin-2-yl)benzenesulfonamide

- Diazotization and coupling → Target compound

The strategic placement of the pyridinyl group at the sulfonamide nitrogen and the hydroxyphenylazo moiety at the para position creates a multifunctional scaffold capable of simultaneous hydrogen bonding, metal chelation, and hydrophobic interactions. This design principle is reflected in the compound’s PubChem structure (CID 135564868), where the sulfonamide’s sulfonyl oxygen atoms (O1, O2) and pyridinyl nitrogen (N1) form a triangular HBA network, while the azo group (N2=N3) and hydroxyphenyl ring provide redox-active sites.

属性

IUPAC Name |

4-[(2-hydroxyphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c22-16-6-2-1-5-15(16)20-19-13-8-10-14(11-9-13)25(23,24)21-17-7-3-4-12-18-17/h1-12,22H,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJLOOKUKJWWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66364-70-3 | |

| Record name | 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

作用机制

Target of Action

Sulfasalazine, the parent compound of Sulfasalazine Impurity D, is known to inhibit various inflammatory molecules

Mode of Action

It is thought to be mediated through the inhibition of various inflammatory molecules. Sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase.

Biochemical Pathways

Sulfasalazine Impurity D may affect the same biochemical pathways as Sulfasalazine. Sulfasalazine has been found to modify metabolic pathways, particularly the tryptophan degradation (i.e., kynurenine pathway, serotonin pathway) and nucleic acid metabolism.

Pharmacokinetics

Sulfasalazine, the parent compound, is known to be poorly absorbed (3 to 12%) and has an elimination half-life of about 5 to 10 hours. It’s metabolized by intestinal bacteria into mesalazine and sulfapyridine, two compounds that carry out the main pharmacological activity of Sulfasalazine.

Result of Action

Sulfasalazine has been found to have anti-inflammatory effects and is used in the treatment of inflammatory diseases such as ulcerative colitis and rheumatoid arthritis.

Action Environment

The action of Sulfasalazine Impurity D may be influenced by various environmental factors. For instance, the effectiveness of Sulfasalazine is known to be affected by the presence of intestinal bacteria, which are responsible for its metabolism. Similarly, the action of Sulfasalazine Impurity D may also be influenced by the presence of certain bacteria or other factors in the environment.

生化分析

Biochemical Properties

It is known that this compound is a by-product of the synthesis of sulfasalazine, a drug used for the treatment of inflammatory bowel disease

Cellular Effects

The cellular effects of 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide are not well-documented. Given its structural similarity to sulfasalazine, it may have similar effects on cells. Sulfasalazine and its metabolites have immunosuppressive, antibacterial, and anti-inflammatory effects

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a by-product of sulfasalazine synthesis, it may share some of the same mechanisms of action. Sulfasalazine is known to exert its effects through immunosuppressive, antibacterial, and anti-inflammatory mechanisms

生物活性

4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide, often referred to as a diazo compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

- Molecular Formula : C₁₈H₁₄N₄O₅S

- Molecular Weight : 398.39 g/mol

- CAS Number : 2467-04-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial Activity :

- Antifungal Activity :

- Anticancer Properties :

Antibacterial Efficacy

A study conducted by Tan et al. (2017) evaluated the antibacterial properties of several diazo compounds, including this compound. The results indicated that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential use in developing new antibacterial agents .

Anticancer Activity

In a recent investigation into the anticancer activity of azo compounds, researchers found that modifications to the diazo structure significantly impacted cytotoxicity against breast cancer cell lines (MCF-7). The compound exhibited IC₅₀ values as low as 0.01 µM in certain derivatives, indicating strong potential for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and may increase interaction with biological targets.

- Pyridine Ring : The pyridine moiety contributes to the compound's ability to interact with various enzymes and receptors.

Table of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogues vary in substituents, aromatic systems, and linker groups. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance lipophilicity but reduce aqueous solubility.

- Bulky substituents (e.g., 2-ethylhexyl in ) lower melting points and solubility compared to the target compound’s hydroxyl group.

- Coordination capacity : The target compound and its azo-Schiff base analogues (e.g., 4HDPS ) form octahedral complexes with transition metals (Co²⁺, Ni²⁺, Cu²⁺), stabilizing through N–H⋯O/N hydrogen bonds .

Pharmacological Activity

Key Observations :

- The target compound’s antibacterial specificity for S. aureus is linked to its ability to disrupt cell membrane integrity via metal coordination .

- Anticancer activity in analogues correlates with electron-deficient aromatic systems (e.g., quinoxaline in ) and thioureido linkers, which enhance DNA intercalation .

- Combination therapy : Sulfonamide derivatives paired with radiation show reduced IC₅₀ values (e.g., 15.6 μM → 8.2 μM with radiation) .

常见问题

Q. What are the optimal synthetic routes for preparing this compound with high purity?

The synthesis involves multi-step protocols, including diazonium coupling for the azo group and sulfonamide formation. Key steps include:

- Diazotization : Use NaNO₂/HCl under 0–5°C to generate the diazonium intermediate from 2-aminophenol.

- Coupling : React with N-(pyridin-2-yl)benzenesulfonamide in alkaline conditions (pH 8–9) to stabilize the azo bond.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How should researchers characterize the crystal structure of this compound?

X-ray crystallography is the gold standard:

- Data Collection : Use a diffractometer (e.g., Oxford Diffraction) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-97 for structure solution; anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factor (<0.05) and CCDC deposition (e.g., CCDC HB6971) .

Q. What spectroscopic methods are critical for confirming its structure?

- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ 10–11 ppm) in DMSO-d₆.

- FT-IR : Confirm sulfonamide S=O (1350–1300 cm⁻¹) and azo N=N (1450–1400 cm⁻¹).

- HPLC : Use C18 columns (ACN/water + 0.1% TFA) to verify purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS):

- Target Preparation : Retrieve protein structures (PDB: 3HKC) and optimize protonation states.

- Docking Grid : Focus on active sites (e.g., kinase domains) with flexible ligand sampling.

- Binding Affinity : Calculate ΔG values; validate with experimental IC₅₀ data from kinase assays .

Q. What strategies resolve contradictions in biological activity across assay systems?

- Cross-Validation : Repeat assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based).

- Statistical Analysis : Use ANOVA with Fisher’s PLSD post hoc tests (p < 0.05 threshold) to assess significance.

- Meta-Analysis : Compare with structurally similar compounds (e.g., trifluoromethyl analogs) to identify SAR trends .

Q. How can reaction intermediates be stabilized during synthesis?

- Low-Temperature Control : Maintain ≤5°C during diazonium formation to prevent decomposition.

- Protecting Groups : Temporarily block hydroxyl groups (e.g., acetyl) to avoid side reactions.

- In Situ Monitoring : Use UV-vis spectroscopy (λ = 400–500 nm for azo intermediates) .

Methodological Considerations

Q. What experimental design principles minimize batch-to-batch variability?

- DOE (Design of Experiments) : Optimize solvent ratios (e.g., ethanol/water) and catalyst loading via response surface methodology.

- QC Protocols : Standardize HPLC retention times and NMR splitting patterns for consistency.

- Reagent Sourcing : Use anhydrous solvents and high-purity precursors (≥99%) .

Q. How are thermodynamic properties (e.g., solubility, stability) evaluated?

- Solubility Testing : Shake-flask method in PBS (pH 7.4) and DMSO; quantify via UV absorbance.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C).

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for dose-response studies?

- Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) for EC₅₀/IC₅₀ determination.

- Error Bars : Report SEM (standard error of the mean) for triplicate experiments.

- Reproducibility : Include positive controls (e.g., staurosporine for kinase inhibition) .

Q. How should researchers document crystallographic data for reproducibility?

- CIF Files : Deposit in CCDC or IUCr databases with full refinement parameters.

- ORTEP Diagrams : Annotate thermal ellipsoids at 50% probability.

- Hydrogen Bonding : Tabulate distances (Å) and angles (°) for key interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。